N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine
Description
N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine is a tertiary amine derivative characterized by three key structural motifs:
- Acetyl group: Enhances metabolic stability and modulates electron density.
- 2,2-Dimethoxyethyl chain: A polar, oxygen-rich moiety that improves solubility and acts as a protecting group during synthesis.
- 2'-Hydroxybenzylamine core: Provides a phenolic hydroxyl group capable of hydrogen bonding or metal coordination.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-[(2-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10(15)14(9-13(17-2)18-3)8-11-6-4-5-7-12(11)16/h4-7,13,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVXPLWQIKUPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2'-Hydroxybenzylamine
The primary amine in 2'-hydroxybenzylamine serves as the starting point for introducing the 2,2-dimethoxyethyl group. A common strategy involves nucleophilic substitution using 2-bromo-1,1-dimethoxyethane. However, due to the limited commercial availability of this reagent, alternative methods leveraging aminoacetaldehyde dimethylacetal (a protected aldehyde) have been developed.
Example Protocol
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Reductive Amination :
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2'-Hydroxybenzylamine reacts with aminoacetaldehyde dimethylacetal in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions.
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Reaction Conditions : Methanol, pH 4–5 (acetic acid buffer), 24–48 hours at room temperature.
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Intermediate : N-(2,2-Dimethoxyethyl)-2'-hydroxybenzylamine.
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Acetylation :
Key Data
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Aminoacetaldehyde dimethylacetal, NaBH3CN | MeOH | RT | 24–48 h | 65–70% |
| 2 | Acetyl chloride, TEA | DCM | 0°C → RT | 2 h | 78% |
Chloroacetamide-Mediated Aminoalkylation
Intermediate Synthesis
This method involves the formation of a chloroacetamide intermediate, which subsequently undergoes nucleophilic displacement with aminoacetaldehyde dimethylacetal.
Protocol
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Chloroacetylation :
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Aminoalkylation :
Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the amine group of aminoacetaldehyde dimethylacetal displaces the chloride, forming the tertiary amine. The dimethoxyacetal group remains stable under these conditions.
Direct Condensation Using Activated Esters
Coupling Reagents
Modern peptide-coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable direct condensation between carboxylic acids and amines.
Protocol
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Synthesis of 2-[(2,2-Dimethoxyethyl)amino]acetic Acid :
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Coupling with 2'-Hydroxybenzylamine :
Advantages
Demethylation of Protected Precursors
Methoxy Group Deprotection
For synthetic routes where the hydroxyl group is initially protected as a methoxy group, boron tribromide (BBr3) serves as a robust demethylating agent.
Protocol
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Synthesis of N-Acetyl-N-(2,2-dimethoxyethyl)-2'-methoxybenzylamine :
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Follow alkylation-acetylation steps as in Section 1, starting with 2'-methoxybenzylamine.
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BBr3-Mediated Demethylation :
Considerations
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BBr3 is moisture-sensitive and requires strict anhydrous conditions.
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The dimethoxyethyl group remains intact due to its acetal stability under Lewis acidic conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation-Acetylation | Straightforward, scalable | Risk of over-alkylation | 65–78% |
| Chloroacetamide Route | High regioselectivity | Multi-step synthesis | 68–72% |
| Direct Condensation | Mild conditions | Cost of coupling reagents | 62–70% |
| Demethylation | Compatible with protective groups | Requires BBr3 handling | ~72% |
Challenges and Optimization Strategies
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Steric Hindrance : The bulky 2,2-dimethoxyethyl group can impede reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.
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Acetal Stability : Acidic or high-temperature conditions may hydrolyze the dimethoxyacetal. Reactions should be conducted at neutral pH and moderate temperatures.
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Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine involves its interaction with specific molecular targets and pathways. The hydroxybenzylamine moiety can interact with enzymes and receptors, modulating their activity. The acetyl and dimethoxyethyl groups can influence the compound’s solubility, stability, and bioavailability, enhancing its overall effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine with compounds sharing overlapping functional groups:
Key Observations:
- Dimethoxyethyl Group : Common in compounds like purpurinimides and phosphanylphenylmethylamines, this group enhances solubility and stabilizes intermediates during synthesis. In purpurinimides, the dimethoxyethyl protons exhibit distinct NMR signals at δ 3.46–3.47 (singlet), a pattern likely shared by the target compound .
- Hydroxybenzylamine vs. This difference may influence metal-coordination efficiency in catalytic applications .
Reactivity and Functional Differences
- Metal Coordination : The 2'-hydroxybenzylamine group may act as a tridentate ligand (N, O, aromatic π-system), contrasting with ’s bidentate phosphanylphenylmethylamine .
- Stability: The acetyl group likely increases hydrolytic stability compared to ’s dimethylaminoethyl derivatives, which are prone to N-demethylation .
- Solubility : The dimethoxyethyl chain improves water solubility relative to purely aromatic analogues like ’s benzamide .
Biological Activity
N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an acetyl group with a hydroxybenzylamine moiety and a dimethoxyethyl substituent. This structural configuration is hypothesized to influence its biological activity, particularly in terms of enzyme inhibition and receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown strong antiproliferative effects against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.6 | Inhibition of c-Met and VEGFR-2 signaling |
| MCF-7 | 4.9 | Induction of apoptosis through cell cycle arrest |
| HeLa | 3.8 | Modulation of apoptosis-related proteins |
The inhibition of c-Met and VEGFR-2 has been particularly noted as a critical pathway for the antiproliferative effects observed in these studies .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar functional groups have been reported to modulate neuroinflammation and protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides.
In vitro studies demonstrated that such compounds could significantly improve cell viability in SH-SY5Y cells exposed to Aβ-induced toxicity:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 63.21 |
| Compound at 5 µM | 84.74 |
| Compound at 10 µM | 91.14 |
| EGCG (Positive Control) | 87.18 |
These results suggest that the compound may act as a protective agent against neurodegenerative processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation : It may interact with neurotransmitter receptors or growth factor receptors, altering their activity and downstream signaling pathways.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote programmed cell death in cancerous cells while protecting healthy neurons.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several derivatives similar to this compound against human cancer cell lines. The findings highlighted significant reductions in cell viability correlated with increased doses of the compounds, particularly noting their ability to induce G2/M phase arrest in the cell cycle.
Case Study 2: Neuroprotection in Alzheimer's Models
In another study focusing on neuroprotection, researchers tested the compound's efficacy against Aβ-induced toxicity in neuronal models. Results indicated a marked increase in cell survival rates when treated with the compound compared to untreated controls, suggesting potential therapeutic implications for Alzheimer's disease .
Q & A
Q. Why do some studies report cytotoxicity while others show no effect?
- Possible factors :
- Cell line variability (e.g., p53 status in MCF-7 vs. HeLa) .
- Apoptosis induction dependent on ROS levels; measure intracellular ROS with DCFH-DA .
- Resolution : Use isogenic cell lines and standardize ROS scavenger controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
